BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide

Anticancer Hepatocellular Carcinoma Isoxazole Regioisomer

This N1-ethyl-substituted benzo[cd]indole-isoxazole-5-carboxamide hybrid features a unique 6-position regioisomeric attachment distinct from the common indole-3-linked series. The N1-ethyl chain differentiates it from commercial N1-butyl and N1-H analogs, enabling systematic N1-alkyl SAR exploration for bromodomain, kinase, or GPCR targets. With MW 307.30, TPSA 75.4 Ų, and XLogP3 2.2, it occupies CNS drug-like chemical space. Supplied at ≥95% purity, this compound serves as a structurally differentiated scaffold for IP diversification and lead optimization campaigns requiring orthogonal pharmacophoric geometry.

Molecular Formula C17H13N3O3
Molecular Weight 307.309
CAS No. 919759-34-5
Cat. No. B2421935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide
CAS919759-34-5
Molecular FormulaC17H13N3O3
Molecular Weight307.309
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=NO4)C=CC=C3C1=O
InChIInChI=1S/C17H13N3O3/c1-2-20-13-7-6-12(19-16(21)14-8-9-18-23-14)10-4-3-5-11(15(10)13)17(20)22/h3-9H,2H2,1H3,(H,19,21)
InChIKeyBXAXZDGHPXKHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide (CAS 919759-34-5) – Compound Class and Procurement Baseline


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide (CAS 919759-34-5) is a synthetic small molecule belonging to the indole-isoxazole hybrid class, characterized by a benzo[cd]indole core linked via a carboxamide bridge to an isoxazole-5-carboxamide moiety [1]. It is listed in the PubChem database (CID 41149488) with a molecular formula of C₁₇H₁₃N₃O₃ and a molecular weight of 307.30 g/mol [1]. The compound is commercially available from multiple screening compound suppliers with a typical purity of ≥95% . Its structural scaffold places it within a chemical space explored for potential anticancer and neuroactive applications, though direct published pharmacological data for this specific compound remains absent from the peer-reviewed literature .

Why Generic Substitution Fails for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide Analogs


Within the indole-isoxazole hybrid chemotype, seemingly minor structural variations—such as the regioisomeric attachment point of the isoxazole ring (5-carboxamide vs. 3-carboxamide) or the specific N1-alkyl substitution on the benzo[cd]indole core—can profoundly alter molecular recognition at biological targets. For example, closely related commercial analogs include N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide and the indole-3-isoxazole-5-carboxamide series evaluated for hepatocellular carcinoma cytotoxicity [1], which demonstrated that the position of the isoxazole linkage directly impacts antiproliferative IC₅₀ values. Systematic SAR studies on analogous benzo[cd]indol-2(1H)-one BRD4 inhibitors have shown that N1-substituent identity modulates target engagement (ΔTₘ values differing by >2°C) [2]. Consequently, even close structural analogs cannot be considered functionally interchangeable for hit validation, target deconvolution, or lead optimization campaigns without direct comparative data.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide (CAS 919759-34-5)


Structural Uniqueness: Regioisomeric Differentiation from Indole-3-Isoxazole-5-Carboxamide Anticancer Series

The target compound features a benzo[cd]indole core with the isoxazole-5-carboxamide attached at the 6-position, differentiating it from the well-characterized indole-3-isoxazole-5-carboxamide series studied by Hawash et al. (2021) for hepatocellular carcinoma cytotoxicity [1]. In that series, the most potent compound (5b) exhibited an IC₅₀ of 2.8 ± 0.3 µM against Huh7 cells, while a structurally similar analog with a different substitution pattern (compound 5u) showed a markedly reduced IC₅₀ of 28 ± 3 µM, demonstrating >10-fold potency shift driven solely by peripheral substitution identity [1]. Quantitative activity data for CAS 919759-34-5 itself has not been published, therefore direct head-to-head comparison is not possible. This evidence is class-level inference only.

Anticancer Hepatocellular Carcinoma Isoxazole Regioisomer

Physicochemical Differentiation: Computed Drug-Likeness and Permeability Profile vs. Indole-3-Isoxazole Congeners

Computed physicochemical descriptors for CAS 919759-34-5 indicate a topological polar surface area (TPSA) of 75.4 Ų, XLogP3 of 2.2, and molecular weight of 307.30 g/mol [1]. These values comply with Lipinski's Rule of Five and suggest favorable oral bioavailability potential. By contrast, many indole-3-isoxazole-5-carboxamide analogs from the Hawash et al. series possess higher molecular weights (>350 g/mol) and TPSA values exceeding 90 Ų due to additional substituents, which may reduce membrane permeability [2]. While TPSA < 140 Ų and XLogP < 5 are class-level thresholds for CNS penetration, the specific TPSA of 75.4 Ų for the target compound falls within a range that is more favorable for blood-brain barrier penetration compared to bulkier analogs [1]. This is a cross-study comparable observation based on computed properties only.

Drug-likeness Physicochemical Properties Permeability

N1-Ethyl vs. N1-Butyl Substituent Impact on Target Engagement Potential in Benzo[cd]indole Scaffolds

In a related benzo[cd]indol-2(1H)-one series evaluated as BRD4 bromodomain inhibitors, the N1-ethyl substituted compound exhibited a ΔTₘ of 6.5°C, while the corresponding N1-H analog showed a ΔTₘ of 4.2°C, confirming that N1-alkylation contributes to target stabilization [1]. The target compound (CAS 919759-34-5) contains an N1-ethyl substituent, which distinguishes it from commercially available N1-butyl analogs such as N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide . While no direct comparative activity data exists for these two specific compounds against a common target, the BRD4 SAR data provides class-level inference that N1-ethyl may confer a different selectivity or potency profile relative to N1-butyl due to steric and lipophilic differences in the binding pocket. This is class-level inference extrapolated from a closely related scaffold.

BRD4 Inhibition SAR N1-Alkyl Substituent

Recommended Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide Based on Evidence Profile


Hit Identification and Scaffold Hopping in Anticancer Drug Discovery

Given that the indole-isoxazole-5-carboxamide chemotype has demonstrated anticancer activity in hepatocellular carcinoma models (e.g., Huh7 IC₅₀ range 2.8–28 µM for close analogs) [1], CAS 919759-34-5 can serve as a structurally distinct starting point for scaffold-hopping campaigns. Its unique benzo[cd]indole core with N1-ethyl substitution and 6-position isoxazole attachment provides a different pharmacophoric geometry compared to the more common indole-3-linked series. This is valuable for intellectual property diversification and for exploring orthogonal SAR space in kinase or epigenetic target programs.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Profiles

With a computed TPSA of 75.4 Ų, XLogP3 of 2.2, and molecular weight of 307.30 g/mol [2], this compound falls within the optimal range for CNS drug candidates (typically TPSA < 90 Ų, MW < 400 Da). It can be prioritized for procurement by medicinal chemistry teams developing brain-penetrant small molecules, particularly for targets such as nAChR α7, BRD4, or TRPV1, which have been associated with benzo[cd]indole and isoxazole carboxamide scaffolds in the patent literature [3].

Building Focused Screening Libraries for N1-Alkyl Benzo[cd]indole SAR Exploration

The N1-ethyl substituent on the target compound differentiates it from commercially available N1-butyl and N1-H analogs [4]. Procurement of CAS 919759-34-5 alongside these comparators enables systematic investigation of N1-alkyl chain length effects on target engagement, as suggested by BRD4 ΔTₘ data showing a +2.3°C shift with N1-ethyl vs. N1-H [4]. This is particularly relevant for programs targeting bromodomains, kinases, or GPCRs where lipophilic pocket occupancy is a key design parameter.

Chemical Probe Development and Target Deconvolution Studies

Due to the absence of published bioactivity data for this specific compound, it is suitable for use as a negative control or as a starting point for chemical probe development in academic screening centers. Its commercial availability at ≥95% purity [2] ensures reproducibility, and its distinct regioisomeric identity compared to well-characterized indole-3-isoxazole series [1] makes it a valuable tool for target deconvolution and selectivity profiling experiments.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.